Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC16519034
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O2 |
|---|---|
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5(10)4-7-6(12-8)2-3-11-7/h2-4,11H,1H3 |
| Standard InChI Key | XHUUUJGZKHXSQK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C2C(=N1)C=CN2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate is systematically named according to IUPAC conventions as methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. Its structure consists of a pyrrolopyridine core—a fused bicyclic system combining pyrrole and pyridine rings—substituted with a chlorine atom at position 6 and a methyl ester group at position 5 . Key identifiers include:
The compound’s planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzymes and receptors .
Synthesis and Manufacturing
Synthetic Routes
Although no direct synthesis protocol for Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate is documented, analogous methods for pyrrolopyridine esters involve:
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Cyclization Reactions: Starting from substituted pyridine precursors, cyclization via Buchwald-Hartwig amination or palladium-catalyzed coupling .
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Esterification: Carboxylic acid intermediates (e.g., 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid) treated with methanol under acidic conditions .
A related synthesis for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 800401-68-7) achieved a 71% yield via alkaline hydrolysis of ethyl esters in ethanol, followed by acidification . Adapting this method could involve substituting the ethyl group with methyl and optimizing reaction temperatures .
Industrial-Scale Production Challenges
Key challenges include:
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Regioselectivity: Ensuring precise substitution at positions 5 and 6 to avoid isomers like Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1784502-69-7) .
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Purification: Separating the target compound from byproducts such as unreacted starting materials or dehalogenated derivatives .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at position 5 (ester → amide) yields candidates for tyrosine kinase inhibition .
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Antiviral Agents: Chlorine substitution enhances binding to viral protease active sites, as seen in hepatitis C virus (HCV) NS3/4A inhibitors.
Patent Landscape
Future Research Directions
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Activity Screening: Prioritize in vitro assays against oncology and infectious disease targets.
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Metabolic Studies: Investigate CYP450-mediated metabolism using liver microsomes.
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Formulation Development: Explore prodrug strategies to enhance bioavailability.
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Green Synthesis: Optimize atom-economical routes to reduce waste generation.
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